![molecular formula C14H8ClF3N4O B2759223 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone CAS No. 338397-90-3](/img/structure/B2759223.png)
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure substituted with a chlorinated and trifluoromethylated pyridinyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the pharmaceutical and agrochemical industries . They have been found to exhibit various pharmacological activities .
Mode of Action
It’s worth noting that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that many trifluoromethylpyridine derivatives have shown significant effects in various biological pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its density , can influence its pharmacokinetic properties.
Result of Action
It’s known that many trifluoromethylpyridine derivatives have shown significant effects in various biological systems .
Biochemical Analysis
Cellular Effects
It is hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is hypothesized that this compound may have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
It is hypothesized that the effects of this compound may vary with different dosages, and that there may be threshold effects or toxic or adverse effects at high doses
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is hypothesized that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the chlorination and trifluoromethylation of a pyridine derivative to form 3-chloro-5-(trifluoromethyl)-2-pyridinylamine.
Coupling with Quinazolinone: The pyridinyl intermediate is then coupled with a quinazolinone derivative under specific reaction conditions, often involving the use of coupling agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated pyridinyl site.
Oxidation and Reduction: The quinazolinone core can be subjected to oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the quinazolinone core.
Scientific Research Applications
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A simpler analog with similar substituents but lacking the quinazolinone core.
4-chloro-3-(trifluoromethyl)aniline: Another related compound with a different core structure but similar functional groups.
Uniqueness
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone is unique due to its combination of a quinazolinone core with a chlorinated and trifluoromethylated pyridinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O/c15-10-5-8(14(16,17)18)6-19-12(10)21-22-7-20-11-4-2-1-3-9(11)13(22)23/h1-7H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNMOCAERSOTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)NC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
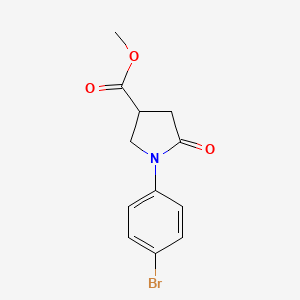
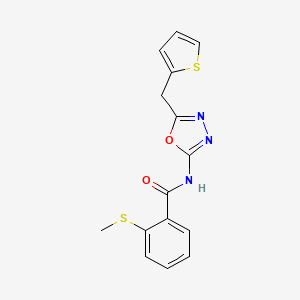
![[(3-Methylphenyl)carbamoyl]formic acid](/img/structure/B2759146.png)
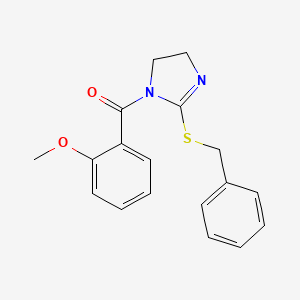
![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2759149.png)
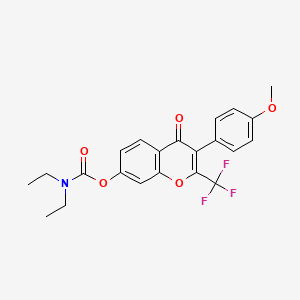

![4-acetyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2759153.png)
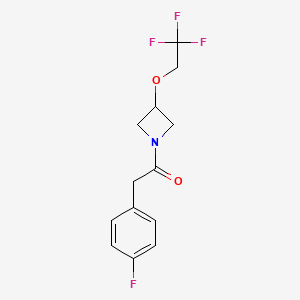
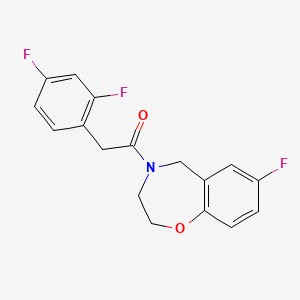

![2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759161.png)
![4-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2759162.png)
![4-[(3-Cyano-4,5-dimethylthien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2759163.png)
